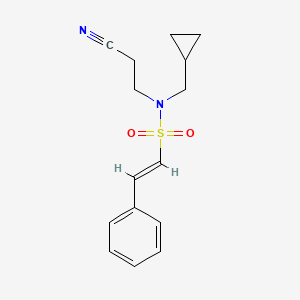
(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The “(E)” in its name suggests that it has a trans configuration around the double bond, meaning that the highest priority groups on each carbon of the double bond are on opposite sides .Scientific Research Applications
Novel Synthesis Methods
- Electrophilic Cyanation for Benzonitriles Synthesis : Anbarasan, Neumann, and Beller (2011) demonstrated the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent, enabling the synthesis of various benzonitriles from aryl bromides. This method is notable for its good to excellent yields across a range of substrates, including functionalized and sterically demanding aryl bromides, and its application in the rapid synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).
Anticancer Agent Development
- Microtubule-Targeted Anticancer Agents : Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides with potent cytotoxicity against a broad spectrum of cancer cell lines. One compound, in particular, showed significant in vivo tumor size reduction in nude mice xenograft assays, indicating potential as a microtubule-targeted anticancer agent (Reddy et al., 2013).
Catalytic Applications in Organic Synthesis
Ni-Catalyzed Reductive Arylcyanation : Li, Chen, Dong, and Kong (2021) reported a nickel-catalyzed reductive arylcyanation of alkenes, using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent. This method stands out for its high functional group tolerance and the synthesis of cyano-substituted compounds with potential natural product synthesis applications (Li et al., 2021).
Rhodium-Catalyzed Cyanation : Chaitanya and Anbarasan (2015) accomplished selective cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This methodology allows for the synthesis of acrylonitriles, demonstrating the versatility of cyanation reactions in organic synthesis (Chaitanya & Anbarasan, 2015).
Advanced Organic Synthesis Techniques
Base-Free Transfer Hydrogenation : Ruff, Kirby, Chan, and O'Connor (2016) explored base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. Their work contributes to the development of more environmentally friendly and efficient catalytic processes in organic synthesis (Ruff et al., 2016).
Synthesis of E-aryl Ethenesulfonamides : Aramini et al. (2003) devised an efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting an attractive method for preparing compounds widely used in chemical and pharmaceutical industries (Aramini et al., 2003).
properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-10-4-11-17(13-15-7-8-15)20(18,19)12-9-14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFENNJFETDVYQG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC#N)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN(CCC#N)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

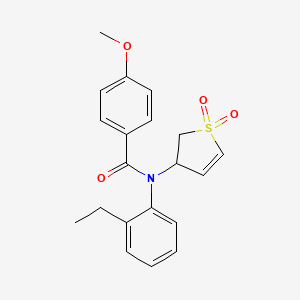
![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)
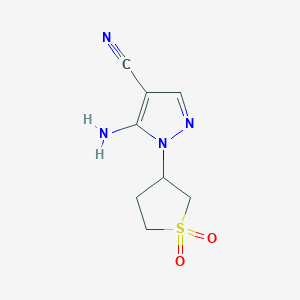
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)
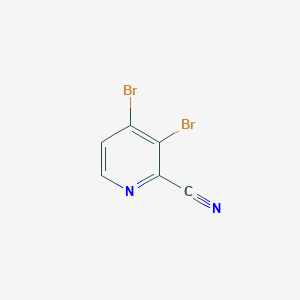
![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)
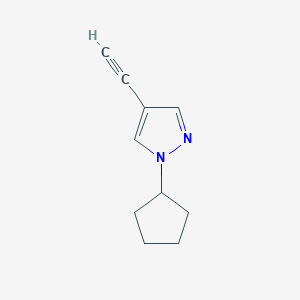
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
![3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2812751.png)
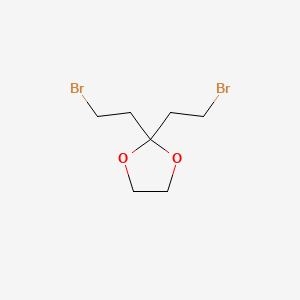
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)